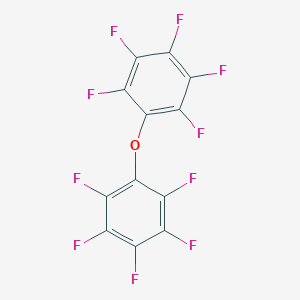

Pentafluorophenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHMHZVVRVXKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348180 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800-30-2 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of pentafluorophenyl ether mechanism

An In-depth Technical Guide to the Synthesis of Pentafluorophenyl Ethers: Mechanisms and Methodologies for Researchers and Drug Development Professionals

Introduction

Pentafluorophenyl ethers represent a class of organofluorine compounds with significant and expanding applications across the chemical sciences, particularly in materials science and medicinal chemistry. The unique physicochemical properties imparted by the pentafluorophenyl group—including high thermal stability, metabolic resistance, and altered electronic characteristics—make these ethers valuable motifs in the design of advanced polymers and novel therapeutic agents.[1][2] The strong electron-withdrawing nature of the perfluorinated ring also activates the molecule for specific chemical transformations, rendering pentafluorophenyl ethers versatile intermediates in organic synthesis. This guide provides a detailed exploration of the core synthetic methodologies for preparing pentafluorophenyl ethers, with a focus on the underlying reaction mechanisms, practical experimental considerations, and the rationale behind procedural choices.

Core Synthetic Methodologies

The synthesis of pentafluorophenyl ethers is primarily achieved through three robust and well-established chemical transformations: Nucleophilic Aromatic Substitution (SNAr), Williamson-type Ether Synthesis, and Ullmann Condensation. The choice of method is often dictated by the nature of the desired ether (alkyl-aryl or diaryl) and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr) on Hexafluorobenzene

The reaction of hexafluorobenzene with nucleophiles is a cornerstone of polyfluoroaromatic chemistry.[3][4][5] The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. This approach is particularly effective for the synthesis of pentafluorophenyl alkyl ethers.

Mechanism:

The SNAr mechanism for the synthesis of pentafluorophenyl ethers from hexafluorobenzene proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: An alkoxide nucleophile (RO⁻) attacks one of the carbon atoms of the hexafluorobenzene ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is stabilized by the strong inductive effect of the fluorine atoms.

-

Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion from the carbon atom that was attacked. This step is typically fast.

The reaction overwhelmingly favors substitution at a single position to yield the monosubstituted pentafluorophenyl ether, although disubstitution (often at the para position) can occur under more forcing conditions.[5]

Diagram of the SNAr Mechanism:

Caption: SNAr mechanism for this compound synthesis.

Experimental Protocol: Synthesis of 2-Pentafluorophenoxy-1,1,1-trifluoroethane

This protocol is adapted from methodologies involving the nucleophilic attack of an alkoxide on hexafluorobenzene.[6]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium trifluoroethoxide by reacting sodium metal with an excess of 2,2,2-trifluoroethanol in anhydrous tetrahydrofuran (THF) as the solvent.

-

Reaction: Once the sodium has completely reacted, cool the solution to room temperature. Add hexafluorobenzene dropwise to the stirred solution.

-

Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the pure 2-pentafluorophenoxy-1,1,1-trifluoroethane.

Williamson-type Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers.[7][8][9] In the context of pentafluorophenyl ethers, this reaction involves the pentafluorophenoxide ion as the nucleophile reacting with an alkyl halide or sulfonate. This method is particularly advantageous when starting from the readily available pentafluorophenol.

Mechanism:

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9]

-

Deprotonation: Pentafluorophenol is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to generate the highly nucleophilic potassium or sodium pentafluorophenoxide.

-

SN2 Attack: The pentafluorophenoxide ion then attacks the electrophilic carbon of a primary or secondary alkyl halide (or a sulfonate like tosylate or mesylate). The reaction occurs in a single, concerted step where the C-O bond is formed simultaneously as the C-leaving group bond is broken.[7][10]

For a successful SN2 reaction, the alkyl halide should be unhindered (primary > secondary) to avoid competing elimination reactions.[10]

Diagram of the Williamson-type Synthesis Workflow:

Caption: Workflow for Williamson-type this compound synthesis.

Experimental Protocol: Synthesis of Pentafluorophenyl Vinyl Ether Precursors

The synthesis of various pentafluorophenyl alkyl ethers often serves as a preliminary step for creating other functional molecules, such as vinyl ethers.[6][11]

-

Alkoxide Formation: In a suitable reaction vessel, dissolve pentafluorophenol in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add a base, such as anhydrous potassium carbonate, to the solution.

-

Reaction: To the resulting suspension of potassium pentafluorophenoxide, add the desired alkyl halide (e.g., 1,2-dibromoethane). Heat the reaction mixture to reflux.

-

Monitoring: Follow the consumption of the starting materials using thin-layer chromatography (TLC) or GC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired pentafluorophenyl alkyl ether.

Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction used to synthesize diaryl ethers.[12][13][14] This method is essential for creating structures where two aromatic rings are linked by an oxygen atom, one of which is a pentafluorophenyl group.

Mechanism:

While the precise mechanism of the Ullmann reaction is complex and can vary with the specific catalytic system, a generally accepted cycle involves copper(I) as the active catalytic species.[13]

-

Oxidative Addition: A copper(I) catalyst reacts with the aryl halide (often an aryl iodide or bromide) in an oxidative addition step to form a copper(III) intermediate.

-

Ligand Exchange: The phenoxide nucleophile displaces the halide on the copper center.

-

Reductive Elimination: The final diaryl ether product is formed through reductive elimination, regenerating the copper(I) catalyst.

Modern Ullmann-type reactions often employ ligands, such as N,N-dimethylglycine, to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[14]

Diagram of the Ullmann Condensation Cycle:

Caption: Catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Synthesis of Pentafluorophenyl Phenyl Ether

This protocol is a generalized representation of an Ullmann condensation for diaryl ether formation.[1]

-

Reaction Setup: Combine potassium pentafluorophenoxide, an aryl halide (e.g., iodobenzene), a copper catalyst (e.g., copper(I) iodide), and a suitable ligand (if necessary) in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (typically 100-200 °C).[15]

-

Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed.

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent such as ethyl acetate or toluene.

-

Purification: Wash the organic phase to remove the solvent and inorganic salts. After drying and concentrating, purify the crude product by column chromatography or recrystallization to yield the pure pentafluorophenyl phenyl ether.

Quantitative Data Summary

| Synthesis Method | Nucleophile | Electrophile | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields | Reference |

| SNAr | Alkoxide (RO⁻) | Hexafluorobenzene | Base for RO⁻ generation | DMF, THF | RT to Reflux | Moderate to High | [1] |

| Williamson-type | C₆F₅O⁻ | R-X (primary) | K₂CO₃, NaH | DMF, Acetone | Reflux | Good to Excellent | [6][8] |

| Ullmann Condensation | C₆F₅O⁻ | Ar-X (I, Br) | Cu(I) salts | DMF, DMSO | 100 - 200 | Moderate | [1][12][15] |

Applications in Drug Development and Materials Science

The pentafluorophenyl group is increasingly utilized as a bioisosteric replacement for other chemical groups in drug design.[2] Its incorporation into a molecule can enhance metabolic stability by blocking sites of oxidative metabolism, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding affinity and pharmacokinetic properties.

In materials science, pentafluorophenyl ethers are precursors to high-performance polymers. Poly(perfluorophenylene ethers) exhibit exceptional thermal stability, making them suitable for applications in high-temperature environments.[1] Furthermore, polymers bearing pentafluorophenyl ester groups are valuable as "activated ester polymers," which can be readily modified post-polymerization to create a diverse library of functional materials for applications such as drug delivery.[16][17][18]

Conclusion

The synthesis of pentafluorophenyl ethers is well-supported by a toolkit of robust chemical reactions. Nucleophilic aromatic substitution on hexafluorobenzene provides a direct route to these valuable compounds. The Williamson-type synthesis offers a versatile alternative starting from pentafluorophenol, while the Ullmann condensation enables the construction of complex diaryl ether linkages. Understanding the mechanisms and experimental nuances of these core methodologies is critical for researchers and scientists aiming to leverage the unique properties of the pentafluorophenyl group in the development of advanced materials and next-generation pharmaceuticals.

References

- Wall, L. A., et al. (n.d.). Perfluorophenyl Ether and Related Polymers.

- Murakami, K., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

- Schneiderman, D. K., et al. (2015).

- Antonucci, J. M., et al. (n.d.). Pentafluorophenyl Alkyl and Vinyl Ethers.

- synthesis of active esters using pentafluorophenol. (2022). Reddit.

- Theato, P., et al. (2007). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials.

- Antonucci, J. M., et al. (1968). Pentafluorophenyl Alkyl and Vinyl Ethers. PubMed.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wall, L. A., et al. (n.d.). High-Temperature Reactions of Hexafluorobenzene.

- Hassan, J., et al. (2016). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Hennicker, J., et al. (2016). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. PubMed.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- Williamson ether synthesis. (n.d.). Wikipedia.

- Birchall, J. M., et al. (1967). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. RSC Publishing.

- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.

- Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.

- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.

- Besset, T., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed.

- Llempen, F., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

- How to Synthesize Ethers via the Williamson Ether Synthesis. (2021). YouTube.

Sources

- 1. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Temperature Reactions of Hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of the nucleophilic substitution reactions of polyfluoroarenes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Pentafluorophenyl Alkyl and Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.org.mx [scielo.org.mx]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Pentafluorophenyl Ether: Physical Properties and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Perfluorinated Aryl Ether

Pentafluorophenyl ether, more formally known as bis(pentafluorophenyl) ether or decafluorodiphenyl ether, is a fully fluorinated aromatic compound with the chemical formula C₁₂F₁₀O. Its structure, featuring two pentafluorophenyl rings linked by an oxygen atom, imparts exceptional thermal and chemical stability. This robustness makes it a molecule of significant interest in materials science and polymer chemistry.[1][2] Initially investigated for the development of thermally stable poly(perfluorophenylene ethers) (PPPE), its unique electronic properties and stability have made it a valuable building block and model compound.[1][2] Understanding its fundamental physical properties and the methodologies for its unambiguous characterization is paramount for any scientist working with or developing fluorinated aromatic systems. This guide provides an in-depth exploration of these core attributes, grounded in established analytical principles.

Part 1: Core Physical and Structural Properties

The physical characteristics of this compound are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms govern its molecular interactions, leading to distinct properties compared to its hydrocarbon analogue, diphenyl ether.

Molecular Structure

The molecule consists of two C₆F₅ rings connected by an ether linkage. The geometry around the oxygen atom introduces a non-linear bond angle, which can improve the physical properties, such as solubility and brittleness, of polymers derived from it.[1][2]

Caption: Molecular structure of bis(pentafluorophenyl) ether.

Quantitative Physical Data

A summary of the key physical properties is presented below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to purification processes.

| Property | Value | Source |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-(pentafluorophenoxy)benzene | [PubChem][3] |

| Synonyms | Bis(pentafluorophenyl) ether, Decafluorodiphenyl ether | [PubChem][3] |

| Molecular Formula | C₁₂F₁₀O | [PubChem][3] |

| Molecular Weight | 350.11 g/mol | [PubChem][3] |

| Exact Mass | 349.97894624 Da | [PubChem][3] |

| Appearance | Solid | [NBS Technical Note][1] |

| Melting Point | 68-75 °C (mixture with byproducts) | [NBS Technical Note][2] |

| Solubility | Soluble in most organic solvents (e.g., methanol, ether) | [NBS Technical Note][1][2] |

Part 2: Spectroscopic and Chromatographic Characterization

Unambiguous identification of this compound relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle. The protocols described herein represent self-validating systems, where the data from one technique should corroborate the findings from others.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and elemental composition of this compound.

Expertise & Causality: Due to the compound's high fluorine content, the exact mass measurement is a powerful confirmation tool. The mass spectrum provides the molecular ion peak, which directly corresponds to the compound's molecular weight.[2] Fragmentation patterns, though potentially complex, can offer further structural clues.

Workflow and Protocol:

Caption: Workflow for Mass Spectrometry analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the purified compound in a suitable volatile solvent like methanol or dichloromethane (DCM).

-

Instrument Setup: Calibrate the mass spectrometer across the desired mass range (e.g., 50-500 m/z). For GC-MS, select a suitable column and temperature program. For direct infusion, set an appropriate flow rate.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. This is a standard, robust method for generating reproducible spectra of organic molecules.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Trustworthiness Check: The primary validation is the observation of the parent peak at m/z 350, corresponding to the molecular weight of C₁₂F₁₀O.[2][3]

-

Look for characteristic fragment ions, such as those at m/z 183 (C₆F₅O⁺) and 167 (C₆F₅⁺).[3] The relative abundance of these fragments provides a fingerprint for the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying the functional groups present in the molecule, and just as importantly, those that are absent.

Expertise & Causality: For this compound, the IR spectrum is characterized by what is not there (no O-H or C-H stretches) and what is there: strong absorptions corresponding to the C-F bonds and the aryl-ether linkage. The C₆F₅-O-R ether grouping gives rise to a single, strong, and highly characteristic band.[1][2]

Workflow and Protocol:

Caption: Workflow for ¹⁹F NMR Spectroscopy analysis.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. A standard single-pulse experiment is usually sufficient.

-

Data Analysis:

-

Trustworthiness Check: A valid spectrum will clearly show three distinct multiplets.

-

Chemical Shifts: The signals for pentafluorophenyl derivatives typically appear in specific regions. For example, in related pentafluorophenyl compounds, signals are often observed around -165 ppm (ortho/meta) and -174 ppm (para). [4] * Splitting Patterns: Analyze the complex spin-spin coupling (J-coupling) between the ortho, meta, and para fluorines to confirm their relative positions.

-

Integration: Integrate the area under each multiplet. The ratio of the integrals must be 2:2:1, corresponding to the number of fluorine atoms in the meta, ortho, and para positions, respectively.

-

Chromatographic Purity Assessment

Chromatography is essential for assessing the purity of the synthesized or procured this compound and for separating it from starting materials or byproducts.

Expertise & Causality: Gas Chromatography (GC) is well-suited for this volatile compound. [2]For higher resolution and analysis of related, less volatile compounds, High-Performance Liquid Chromatography (HPLC) using a Pentafluorophenyl (PFP) stationary phase is an excellent choice. PFP columns provide unique selectivity for halogenated and aromatic compounds due to multiple interaction modes, including π-π, dipole-dipole, and hydrophobic interactions, which are different from standard C18 columns. [5][6] Step-by-Step Protocol (GC):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate, DCM).

-

Instrumentation: Use a GC equipped with a Flame Ionization Detector (FID). A moderately polar column, such as one with a Viton-A or PFP stationary phase, is recommended. [2][5]3. Method: Inject 1 µL of the sample. Use a temperature program, for instance, starting at 100°C and ramping to 250°C at 10°C/min.

-

Analysis: A pure sample will show a single major peak. The retention time can be used for identification when compared against a known standard. [2]

Part 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While specific toxicity data for bis(pentafluorophenyl) ether is limited, good laboratory practice for handling fluorinated aromatic compounds should be strictly followed.

-

Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of any dust or vapors. [7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7][8]* Handling: Avoid creating dust if handling the solid form. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]

Conclusion

Bis(pentafluorophenyl) ether is a molecule defined by its high fluorine content, which bestows upon it remarkable stability and a unique set of physical properties. Its characterization is a textbook example of the synergistic application of modern analytical techniques. Mass spectrometry confirms its identity and mass, IR spectroscopy validates its functional groups (and their absence), ¹⁹F NMR provides an unambiguous map of its molecular structure, and chromatography confirms its purity. A thorough understanding of these properties and analytical workflows is fundamental for any researcher aiming to leverage the potential of this and other perfluorinated materials in advanced applications.

References

-

Title: 1,2,3,4,5-Pentafluoro-6-pentafluorophenoxybenzene Source: PubChem URL: [Link]

-

Title: Perfluorophenyl Ether and Related Polymers Source: Journal of Research of the National Bureau of Standards URL: [Link]

-

Title: Perfluorophenyl Ether and Related Polymers Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Preparation of Pentafluorophenol and Other Polyfluorophenols Source: Fluorine Notes URL: [Link]

-

Title: Chemical shifts and coupling constants in pentafluorophenyl derivatives. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP Source: YMC Co., Ltd. URL: [Link]

-

Title: A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity Source: Fortis Technologies Ltd. URL: [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,5-Pentafluoro-6-pentafluorophenoxybenzene | C12F10O | CID 631653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]

- 5. ymc.co.jp [ymc.co.jp]

- 6. fortis-technologies.com [fortis-technologies.com]

- 7. broadpharm.com [broadpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to ¹⁹F NMR of Pentafluorophenyl Ethers

Introduction: The Emergence of the Pentafluorophenyl Ether Moiety in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the plethora of fluorine-containing motifs, the pentafluorophenyl group (C₆F₅) offers a unique combination of electronic properties, metabolic stability, and lipophilicity. When incorporated as an ether linkage (C₆F₅-O-R), this moiety provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The inherent properties of the ¹⁹F nucleus—100% natural abundance and a high gyromagnetic ratio—make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and informative technique for characterizing these molecules.[1][2] This guide provides an in-depth exploration of the principles and practical applications of ¹⁹F NMR for the analysis of pentafluorophenyl ethers, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of chemical shifts, coupling constants, and experimental design, providing a framework for leveraging this powerful analytical tool.

Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy of Pentafluorophenyl Ethers

The ¹⁹F NMR spectrum of a this compound is rich with information, dictated by the electronic environment of each of the five fluorine atoms. Understanding the factors that govern the spectrum is paramount for accurate structural elucidation and for monitoring molecular interactions.

Chemical Shifts (δ): A Window into the Electronic Environment

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, spanning a range of over 800 ppm.[3] For pentafluorophenyl ethers, the signals typically appear in a distinct region of the spectrum. The five fluorine atoms are categorized into three distinct chemical environments: ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) relative to the ether linkage.

-

General Chemical Shift Ranges: The chemical shifts for fluoroaromatic compounds are generally found between -110 and -180 ppm relative to the standard reference, CFCl₃. Electron-donating groups cause an upfield shift (less negative ppm values), while electron-withdrawing groups lead to a downfield shift (more negative ppm values).[1] The ether oxygen is an electron-donating group, which influences the shielding of the aromatic fluorine atoms.

-

Factors Influencing Chemical Shifts:

-

Electronic Effects: The electron-donating nature of the ether oxygen increases electron density at the ortho and para positions through resonance, leading to greater shielding and consequently, upfield shifts for these fluorine atoms compared to the meta fluorines.[1]

-

Solvent Effects: The choice of solvent can significantly impact ¹⁹F chemical shifts, with variations of several ppm being common.[4][5] Hydrogen bonding, dipole-dipole interactions, and other intermolecular forces between the analyte and solvent molecules alter the electronic environment of the fluorine nuclei.[1][4][6] For instance, the chemical shifts of pentafluorophenol show considerable variation in solvents with different electron donor abilities.[7]

-

Conformational Effects: The dihedral angle of the C-O-C bond in the ether linkage can influence the through-space interactions and the overall electronic distribution, subtly affecting the chemical shifts of the ortho fluorine atoms.

-

Coupling Constants (J): Deciphering Connectivity and Spatial Proximity

Spin-spin coupling between fluorine nuclei provides invaluable information about the connectivity and spatial relationships within the molecule. In pentafluorophenyl ethers, we observe both through-bond (J) and through-space (TSJ) couplings.

-

Through-Bond Coupling (ⁿJFF): These couplings occur through the covalent bonds connecting the fluorine atoms. The magnitude of the coupling constant typically decreases as the number of bonds (n) between the coupled nuclei increases.[2]

-

³J (ortho-meta): Typically in the range of 18-22 Hz.

-

⁴J (meta-para): Generally smaller, around 4-8 Hz.

-

⁵J (ortho-para): Often the smallest, typically 0-3 Hz.

-

-

Through-Space Coupling (TSJFF): A fascinating aspect of ¹⁹F NMR is the observation of coupling between fluorine atoms that are close in space but not directly connected through a short bond path.[8] This phenomenon arises from the overlap of the non-bonding orbitals of the fluorine atoms.[8][9] In pentafluorophenyl ethers, through-space coupling can be observed between the ortho fluorine atoms and fluorine atoms on the "R" group of the ether, provided they are in close spatial proximity. The magnitude of TSJFF is highly dependent on the internuclear distance.

The interplay of these coupling interactions results in a complex but highly informative splitting pattern for each fluorine signal, allowing for unambiguous assignment.

Part 2: Practical Guide to ¹⁹F NMR of Pentafluorophenyl Ethers

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section provides a step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of pentafluorophenyl ethers.

Objective: To obtain a high-resolution ¹⁹F NMR spectrum with accurate chemical shifts and well-resolved coupling patterns.

Materials:

-

NMR spectrometer equipped with a fluorine probe.

-

NMR tubes.

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

This compound sample.

-

Internal or external reference standard.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent. The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Causality: The choice of solvent is critical as it can influence chemical shifts.[4][5] For non-polar analytes, CDCl₃ is a common choice. For more polar compounds, Acetone-d₆ or DMSO-d₆ may be more suitable.

-

-

Referencing:

-

Accurate referencing is crucial for comparing spectra. Trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0.00 ppm).[10][11] However, due to its environmental impact, secondary standards are more commonly used.

-

Internal Standard: A small amount of a reference compound, such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added directly to the sample.[10][12]

-

External Standard: A sealed capillary containing the reference compound in the same deuterated solvent can be placed inside the NMR tube.[12]

-

Causality: Internal referencing is generally more accurate as it experiences the same bulk magnetic susceptibility effects as the analyte. However, the reference signal may overlap with analyte signals. External referencing avoids this issue but can be less accurate if susceptibility corrections are not applied.

-

-

Spectrometer Setup and Acquisition:

-

Tune and match the fluorine probe to the correct frequency.

-

Set the spectral width to encompass the expected chemical shift range of the this compound signals. A typical range for fluoroaromatics would be from -100 to -180 ppm.

-

Use a standard single-pulse experiment.

-

Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and to allow for full relaxation of the ¹⁹F nuclei between scans.

-

Causality: The large chemical shift dispersion of ¹⁹F NMR necessitates a wide spectral window.[13][14] Proper relaxation delays are essential for quantitative measurements.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the known chemical shift of the internal or external standard.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Data Interpretation: A Case Study

Consider a hypothetical pentafluorophenyl ethyl ether (C₆F₅OCH₂CH₃). The expected ¹⁹F NMR spectrum would exhibit three distinct signals corresponding to the ortho, meta, and para fluorines.

| Fluorine Position | Expected Chemical Shift Range (ppm vs CFCl₃) | Multiplicity | Key Coupling Interactions |

| para (F-4) | Most upfield (least negative) | Triplet of triplets (tt) | ⁴J(F4-F3, F4-F5), ⁵J(F4-F2, F4-F6) |

| ortho (F-2, F-6) | Intermediate | Doublet of doublets of triplets (ddt) or more complex | ³J(F2-F3), ⁵J(F2-F4), ⁴J(F2-F6), potential through-space coupling to CH₂ protons |

| meta (F-3, F-5) | Most downfield (most negative) | Triplet of doublets of doublets (tdd) or more complex | ³J(F3-F2), ⁴J(F3-F4), ⁵J(F3-F5) |

Logical Relationship of Spectral Features:

Caption: Relationship between structure and ¹⁹F NMR signals in a this compound.

Part 3: Advanced Applications in Drug Discovery

The sensitivity of ¹⁹F NMR makes it an invaluable tool in various stages of the drug discovery pipeline.[13][15][16]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful technique for fragment screening.[13][15] Libraries of small, fluorinated fragments can be screened against a biological target. Binding of a fragment containing a this compound moiety to the target protein will induce a change in its chemical environment, leading to a perturbation in the ¹⁹F NMR spectrum. This can manifest as a change in chemical shift, line broadening, or a decrease in signal intensity.[14]

Experimental Workflow for ¹⁹F NMR-based Fragment Screening:

Caption: Workflow for fragment-based drug discovery using ¹⁹F NMR.

Probing Protein-Ligand Interactions

Once a hit has been identified, ¹⁹F NMR can provide detailed information about the binding event. The magnitude and direction of the chemical shift changes of the ortho, meta, and para fluorines can offer insights into the nature of the binding pocket and the specific interactions between the ligand and the protein. For example, a significant downfield shift of one of the ortho fluorines might suggest a close contact with an electron-withdrawing group in the protein's binding site.

Synthesis of Pentafluorophenyl Ethers

The synthesis of pentafluorophenyl ethers is typically achieved through nucleophilic aromatic substitution on hexafluorobenzene with an appropriate alkoxide.[17] Alternatively, pentafluorophenol can be reacted with various electrophiles.[17] Pentafluorophenyl esters, which are closely related, are also widely used as activated esters in peptide synthesis.[18][19][20] The ability to readily synthesize a diverse range of pentafluorophenyl ethers is crucial for building fragment libraries and for structure-activity relationship (SAR) studies.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization and application of pentafluorophenyl ethers in drug discovery and development. The high sensitivity of the ¹⁹F nucleus to its local environment provides a wealth of information on molecular structure, conformation, and intermolecular interactions. By understanding the fundamental principles of ¹⁹F chemical shifts and coupling constants, and by employing robust experimental protocols, researchers can fully exploit the power of this technique to accelerate their research and development efforts. As the use of fluorinated compounds in medicine continues to grow, the importance of ¹⁹F NMR as a key analytical technique will undoubtedly increase.

References

- Dalvit, C., et al. (2009). A fluorinated fragment library for 19F-NMR screening. Journal of the American Chemical Society, 131(41), 14618-14619.

-

Gee, C. T., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 933. [Link]

-

Kim, J., et al. (2006). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bulletin of the Korean Chemical Society, 27(9), 1363-1366. [Link]

- Hall, C., & Richards, R. E. (1966). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Molecular Physics, 10(5), 485-492.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Li, H., et al. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. Organic Letters, 23(11), 4259-4263. [Link]

- Ardej, J., & Pomerantz, W. C. K. (2020). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies, 35, 29-36.

-

Antonucci, J. M., & Wall, L. A. (1968). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(2), 113-121. [Link]

-

Figure 1. Scheme of the synthesis of pentafluorophenyl ester of... (n.d.). Retrieved from [Link]

- Kang, C. (2020). 19F-NMR in target-based drug discovery. Frontiers in Molecular Biosciences, 7, 133.

-

Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1334-1353. [Link]

-

19f NMR Reference Standards 0. (n.d.). Retrieved from [Link]

-

Li, H., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Letters, 22(4), 1249-1253. [Link]

- Rigger, R., et al. (2018). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Analytix Reporter, (4).

- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

-

Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2826-2833. [Link]

-

Standardizing for 19F NMR. (2015, September 11). Retrieved from [Link]

-

Peter, C., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19532-19540. [Link]

-

Hogben, M. G., et al. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. [Link]

- Cohen, S. C., & Massey, A. G. (1968). The 19F NMR spectra of some pentafluorophenyl compounds of group IV elements. Journal of Organometallic Chemistry, 12(2), 341-347.

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

Barlow, R. D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3747-3755. [Link]

-

Dale, A. J. (1971). Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(1), 81-92. [Link]

- Uhrín, D., & Zawisza, M. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Peter, C., et al. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. PubMed, 34818012. [Link]

-

Shteingarts, V. D. (1986). Pentafluorophenol - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). Retrieved from [Link]

-

Investigation of19F-19F spin-spin coupling in 1-(x-fluorophenyl)-8-(y-fluorophenyl)naphthalenes (x,y = 2, 3, 4). (n.d.). Retrieved from [Link]

-

19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. (n.d.). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. sci-hub.se [sci-hub.se]

- 8. Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. colorado.edu [colorado.edu]

- 11. scribd.com [scribd.com]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

pentafluorophenyl ether reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of Pentafluorophenyl Ethers

Introduction

The pentafluorophenyl ether moiety, characterized by one or more C₆F₅ groups linked through an oxygen atom, represents a cornerstone in modern fluorine chemistry. Its unique combination of high thermal stability and predictable reactivity makes it an invaluable functional group and structural motif for researchers, particularly in materials science, polymer chemistry, and advanced drug development. Unlike their hydrocarbon analogues, the properties of pentafluorophenyl ethers are dominated by the profound electron-withdrawing influence of the perfluorinated aromatic system. This guide provides a comprehensive exploration of the core principles governing the stability and reactivity of these compounds, offering field-proven insights and detailed methodologies for their application. We will delve into the causality behind their behavior, from the robust nature of the ether linkage to the highly activated C-F bonds, providing a self-validating framework for experimental design and execution.

Molecular Structure and Electronic Landscape

The foundational compound, bis(pentafluorophenyl) ether (C₁₂F₁₀O), exemplifies the structural and electronic characteristics of this class. The molecule consists of two pentafluorophenyl rings connected by an oxygen atom. The defining feature is the intense inductive (-I) and mesomeric (-M) electron-withdrawing effect exerted by the five fluorine atoms on each aromatic ring. This perfluoro substitution drastically lowers the electron density of the aromatic system, which has two primary consequences:

-

Activation towards Nucleophilic Attack: The phenyl rings become highly electrophilic, making them exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).

-

Stabilization of the Ether Linkage: The electron-poor nature of the rings strengthens the C-O bonds, contributing to the molecule's notable thermal and chemical stability.

Below is a diagram illustrating the structure of bis(pentafluorophenyl) ether.

Caption: Structure of bis(pentafluorophenyl) ether (Decafluorodiphenyl ether).[1]

Stability Profile

Pentafluorophenyl ethers are renowned for their exceptional stability, a property that makes them suitable for applications in demanding environments.

Thermal Stability

Aryl ethers are generally among the more stable organic compounds, and their perfluorinated derivatives exhibit even greater thermal robustness.[2] Poly(perfluorophenylene ethers) (PPPE), for example, demonstrate high thermal stability, with decomposition primarily associated with the breaking of the phenyl-to-oxygen links at temperatures exceeding 400 °C.[3] This resilience is attributed to the high bond energy of the C-F and the ether C-O bonds, which are strengthened by the electron-withdrawing nature of the perfluorinated rings.

Chemical Stability

The chemical stability of the ether linkage is noteworthy. Ethers are typically unreactive towards many reagents, including halogens, dilute acids, bases, and most nucleophiles, which is why they are often used as solvents.[4]

-

Acidic Conditions: The C-O bond in pentafluorophenyl ethers is highly resistant to acidic cleavage. While common ethers can be cleaved by strong acids like HBr or HI, the electron-deficient nature of the perfluorinated ring makes protonation of the ether oxygen—the first step in the cleavage mechanism—less favorable.[4][5][6]

-

Basic and Hydrolytic Conditions: The ether linkage itself is stable to hydrolysis and basic conditions.[3] However, the C-F bonds on the aromatic ring can be susceptible to nucleophilic attack under sufficiently harsh basic conditions, especially at elevated temperatures. For instance, reacting hexafluorobenzene with a base in water can occur at temperatures as low as 120 °C in a closed system.[3]

Data Summary: Stability of this compound

| Condition | Stability Level | Notes | References |

| Thermal | High | Stable up to approximately 400 °C. Decomposition involves cleavage of the C-O ether bond. | [2][3] |

| Acidic (HBr, HI) | High | Resistant to cleavage due to difficult protonation of the ether oxygen. | [4][5] |

| Aqueous/Hydrolytic | High | The ether linkage is stable to hydrolysis. | [3] |

| Basic (e.g., aq. KOH) | Moderate to High | The ether bond is stable, but the C-F bonds on the ring can undergo nucleophilic substitution at elevated temperatures. | [3][7] |

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for pentafluorophenyl ethers and related structures is nucleophilic aromatic substitution (SₙAr). The extreme electron deficiency of the C₆F₅ ring makes it a powerful electrophile.

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated, restoring aromaticity.

A critical and synthetically useful feature of this reaction is its high regioselectivity. Nucleophilic attack occurs almost exclusively at the para position (C-4) relative to the ether linkage. This is because the negative charge in the Meisenheimer complex intermediate is most effectively stabilized when the substituent at the site of attack can delocalize the charge through resonance, a role the ether oxygen can fulfill from the para position.

Caption: Logical workflow of the SₙAr reaction on a pentafluorophenyl group.

This predictable regioselectivity allows for the precise functionalization of materials. Pentafluorophenyl-substituted porphyrins, for instance, are readily modified with amines or alcohols at the para-fluorine position to tune their properties for applications like photodynamic therapy.[8][9]

Scope of Nucleophiles

A wide range of nucleophiles can participate in SₙAr reactions with pentafluorophenyl groups.

-

Oxygen Nucleophiles: Alkoxides and phenoxides react to form new ether linkages. The reaction of potassium pentafluorophenoxide with hexafluorobenzene, for example, is a known route to synthesize poly(perfluorophenylene ethers).[2][3]

-

Nitrogen Nucleophiles: Primary and secondary amines react readily to form anilines, a reaction that has been used to attach pentafluorophenyl-containing molecules to biomolecules or modify polymer side chains.[8][10]

-

Sulfur Nucleophiles: Thiolates are also effective nucleophiles for displacing the para-fluorine.

The Pentafluorophenoxy Moiety in Synthetic Chemistry

While the C₆F₅ ring is an excellent electrophile, the pentafluorophenoxy group (C₆F₅O⁻) can act as a nucleophile, albeit a weak one. Its nucleophilicity is significantly diminished compared to the non-fluorinated phenoxide ion due to the electron-withdrawing fluorine atoms stabilizing the negative charge on oxygen.[3] Nonetheless, it can be used to synthesize various ethers by reacting with suitable alkyl or aryl halides, often requiring more forcing conditions (e.g., higher temperatures) than reactions with conventional phenoxides.

Pentafluorophenyl (PFP) Esters: A Paradigm of Reactivity

A pivotal application of the pentafluorophenoxy moiety is in the formation of pentafluorophenyl (PFP) active esters (RCO-OC₆F₅). These are not ethers but are functionally related and central to the utility of pentafluorophenol derivatives. The pentafluorophenoxide anion is an exceptionally good leaving group, making the acyl carbon of the ester highly susceptible to nucleophilic attack.[11]

This high reactivity has made PFP esters a dominant tool in modern peptide synthesis and bioconjugation.[12][13] They offer several key advantages:

-

High Reactivity: PFP esters react rapidly and efficiently with primary amines to form stable amide bonds.[11][12]

-

Stability: Unlike many other activated intermediates, PFP esters are often crystalline, stable solids that can be purified and stored.[12]

-

Reduced Racemization: The use of PFP esters in peptide coupling is known to minimize racemization of chiral amino acid centers.[11]

-

Hydrolytic Stability: Compared to other active esters like N-hydroxysuccinimide (NHS) esters, PFP esters often exhibit greater resistance to hydrolysis, providing a wider window for performing reactions in aqueous-organic mixtures.[14]

Caption: Experimental workflow for peptide bond formation via a PFP active ester.

Experimental Protocols and Methodologies

Adherence to validated protocols is essential for reproducible results. The following methodologies are provided as authoritative guides for common transformations.

Protocol 1: Synthesis of a this compound via SₙAr

Objective: To synthesize bis(pentafluorophenyl) ether from hexafluorobenzene and potassium pentafluorophenoxide.

-

Reagent Preparation: In a high-pressure reaction vessel, combine potassium pentafluorophenoxide (1.0 eq) and hexafluorobenzene (1.1 eq).

-

Solvent Addition: Add a suitable solvent. While solvents like DMF or THF show low reactivity, conducting the reaction in water can greatly enhance the reactivity of the phenoxide salt, although the reaction is heterogeneous.[2][3][15]

-

Reaction Conditions: Seal the vessel and heat to 175 °C for 5 hours. Autogenous pressure will develop.[2]

-

Workup and Isolation: Cool the vessel to room temperature. If using an aqueous medium, the product may precipitate or can be extracted with an organic solvent (e.g., diethyl ether). The crude product can be purified by distillation or recrystallization.[3]

-

Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic attack of the relatively weak pentafluorophenoxide nucleophile on hexafluorobenzene. Water, despite the insolubility of the reactants, acts as a useful medium that enhances the salt's reactivity.[15]

Protocol 2: Formation and Use of an Fmoc-Amino Acid PFP Ester for Peptide Coupling

Objective: To activate an Fmoc-protected amino acid and use it for peptide bond formation.

-

Activation (Ester Formation):

-

Dissolve the Fmoc-amino acid (1.0 eq), pentafluorophenol (1.1 eq), and a catalytic amount of N,N-Diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 eq), dropwise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[11]

-

Rationale: The initial cooling minimizes side reactions. DIC facilitates the condensation by forming a highly reactive O-acylisourea intermediate, which is then trapped by pentafluorophenol.

-

-

Workup and Isolation of PFP Ester:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Wash the filtrate with 10% aqueous citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude PFP ester can be purified by recrystallization (e.g., from ethyl acetate/hexane).[11]

-

-

Peptide Coupling:

-

Dissolve the purified Fmoc-amino acid PFP ester (1.1 eq) in a solvent like THF or DMF.

-

In a separate flask, dissolve the amino-component (peptide with a free N-terminus, 1.0 eq) in a suitable solvent. If it is a salt, add a non-nucleophilic base like DIEA (1.1 eq) to liberate the free amine.

-

Add the PFP ester solution to the amine solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

The resulting peptide can be isolated by standard workup and purification procedures.

-

Safety and Handling

Working with highly fluorinated aromatic compounds requires specific safety considerations.

-

Toxicity: Bis(pentafluorophenyl) ether is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[1]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves (nitrile or neoprene are generally suitable), must be worn.[16]

-

Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[17]

Conclusion

Pentafluorophenyl ethers and their derivatives occupy a unique and powerful position in chemistry. Their exceptional thermal and chemical stability, derived from the perfluorinated aromatic system, makes them robust building blocks for high-performance materials. This stability is perfectly counterbalanced by the predictable and highly regioselective reactivity of the C-F bonds towards nucleophilic aromatic substitution, enabling precise molecular engineering. Furthermore, the role of the pentafluorophenoxy moiety as a superior leaving group in active ester chemistry has revolutionized aspects of peptide synthesis and bioconjugation. For the modern researcher, a deep understanding of this dual nature—stability and controlled reactivity—is essential for leveraging the full potential of these versatile fluorochemicals.

References

-

Pummer, W. J., & Wall, L. A. (1964). Perfluorophenyl Ether and Related Polymers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(3), 277–289. [Link]

-

Pummer, W. J., & Wall, L. A. (1964). Perfluorophenyl Ether and Related Polymers 1. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 68A(3), 277. [Link]

-

Pummer, W. J., & Wall, L. A. (1965). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 69A(4), 325–330. [Link]

-

Yoshida, S., et al. (2020). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Letters, 22(1), 212-216. [Link]

-

Kish, E. W., et al. (2020). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega, 5(30), 18765-18774. [Link]

-

Eberhardt, M., et al. (2000). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Macromolecular Chemistry and Physics, 201(8), 843-850. [Link]

-

Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

-

Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4,5-Pentafluoro-6-pentafluorophenoxybenzene. PubChem Compound Database. [Link]

-

OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Scheme of the synthesis of pentafluorophenyl ester of 3-maleimidopropanoic acid (2). [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. [Link]

-

SciSpace. (n.d.). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionaliz. [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

Wiehe, A., et al. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry – A European Journal, 22(37), 13095-13110. [Link]

-

Frohn, H. J., & Bardin, V. V. (2001). Studies on the Reactivity of Tetrafluoro- and Pentafluorophenyl Trimethylsilyl Ether with Pentafluorobenzenes. Chemistry and X-ray Structural Investigations of Polyfluorodiphenyl Ethers. Organometallics, 20(23), 4750–4762. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Senge, M. O., & Wiehe, A. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. PubMed. [Link]

-

University of Edinburgh. (2010). Ethers - Handling and control of exposure. [Link]

Sources

- 1. 1,2,3,4,5-Pentafluoro-6-pentafluorophenoxybenzene | C12F10O | CID 631653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 17. orgsyn.org [orgsyn.org]

The Enduring Utility of Activated Esters: A Technical Guide to Pentafluorophenyl Esters in Scientific Research and Drug Development

Introduction: The Rise of an Indispensable Tool in Bioconjugation and Synthesis

In the landscape of modern chemical synthesis and drug development, the ability to form stable amide bonds with high efficiency and under mild conditions is paramount. Among the arsenal of activating agents developed for this purpose, pentafluorophenyl (PFP) esters have emerged as a cornerstone technology.[1] These active esters, derived from pentafluorophenol, offer a unique combination of high reactivity, remarkable stability towards spontaneous hydrolysis, and ease of handling, making them invaluable reagents for researchers, particularly in the fields of peptide synthesis and bioconjugation.[1][2] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of pentafluorophenyl esters, offering field-proven insights for both seasoned researchers and newcomers to the field. We will delve into the causality behind experimental choices, provide detailed protocols, and illuminate the pathways that have established PFP esters as a truly indispensable tool in the modern laboratory.

I. Discovery and Historical Context: A Tale of Enhanced Reactivity

The journey of pentafluorophenyl esters is intrinsically linked to the broader quest for efficient peptide synthesis. The need for reliable methods to activate carboxylic acids for amide bond formation has been a central theme in organic chemistry. Early methods often suffered from side reactions, racemization of chiral centers, and the need for harsh reaction conditions.

The story of PFP esters begins with the exploration of highly electron-deficient phenols as leaving groups. The powerful electron-withdrawing effect of the five fluorine atoms on the phenyl ring dramatically increases the acidity of the phenolic proton and, consequently, the electrophilicity of the carbonyl carbon in the corresponding ester. This heightened reactivity allows for facile nucleophilic attack by amines, leading to efficient amide bond formation.

Kinetic studies have quantitatively demonstrated the superiority of the pentafluorophenoxy leaving group. Compared to other common activating groups like p-nitrophenyl (ONp) and pentachlorophenyl (PCP), the relative coupling speed of a pentafluorophenyl ester (OPFP) is significantly higher, with a ratio of OPFP >> OPCP > ONp corresponding to 111:3.4:1.[3] This remarkable reactivity minimizes the opportunity for undesirable side reactions and allows for couplings to be performed under milder conditions, a critical factor when working with sensitive biomolecules.

II. Synthesis of Pentafluorophenyl Esters: A Practical Guide

The preparation of PFP esters is generally straightforward, with several reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the carboxylic acid, the scale of the reaction, and the desired purity of the final product.

A. Carbodiimide-Mediated Esterification: The Workhorse Method

One of the most common and versatile methods for synthesizing PFP esters involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

Causality Behind the Choice: Carbodiimides are excellent dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic pentafluorophenol to form the desired ester. The choice between DCC and EDC often comes down to the solubility of the urea byproduct. Dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can be easily removed by filtration, which is advantageous for purification. However, for applications where the reaction mixture needs to remain homogeneous, the water-soluble urea byproduct of EDC is preferred.

Experimental Protocol: Synthesis of a Generic Fmoc-Amino Acid PFP Ester

-

Dissolution: Dissolve the Fmoc-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Pentafluorophenol: Add pentafluorophenol (1.0-1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions and racemization.

-

Carbodiimide Addition: Add a solution of DCC (1.05 equivalents) in DCM or THF dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting carboxylic acid.

-

Workup:

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with a mild acid (e.g., 5% citric acid solution) to remove any unreacted DCC and a mild base (e.g., 5% sodium bicarbonate solution) to remove excess pentafluorophenol.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-amino acid PFP ester as a white crystalline solid.[2]

Diagram: Carbodiimide-Mediated Synthesis of a PFP Ester

Caption: Carbodiimide activation of a carboxylic acid to form a PFP ester.

B. Synthesis using Pentafluorophenyl Trifluoroacetate (PFP-TFA)

For a one-pot protection and activation of amino acids, pentafluorophenyl trifluoroacetate (PFP-TFA) is a highly effective reagent.[3]

Causality Behind the Choice: PFP-TFA serves as a powerful acylating agent. The trifluoroacetate group is an excellent leaving group, facilitating the initial formation of a mixed anhydride with the carboxylic acid, which then rapidly reacts with another equivalent of pentafluorophenol present from the reagent or added separately to form the stable PFP ester. This method is particularly useful for small-scale syntheses where simplicity and high yields are desired.

Experimental Protocol: One-Pot Synthesis of NVOC-Amino Acid PFP Esters

-

Suspension: Suspend the nitroveratryloxycarbonyl (NVOC)-protected amino acid (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Reagent Addition: Add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the suspension.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents), dropwise to the reaction mixture. The base neutralizes the trifluoroacetic acid byproduct.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with dilute acid and brine. The organic layer is then dried and concentrated. The resulting PFP ester can be purified by column chromatography.[4]

C. Electrochemical Synthesis: A Modern Approach

A more recent and innovative approach to PFP ester synthesis involves an electrochemical coupling between carboxylic acids and pentafluorophenol.[5]

Causality Behind the Choice: This method avoids the use of exogenous dehydrating agents by leveraging the electrochemical properties of pentafluorophenol. Anodic oxidation of the pentafluorophenoxide ion generates a highly reactive oxyl radical. This radical promotes a nucleophilic aromatic substitution on the pentafluorophenyl ring by the carboxylate, followed by an intramolecular acyl transfer to yield the PFP ester. This approach offers a milder and potentially more sustainable route to these valuable compounds.[5]

III. Properties and Reactivity of Pentafluorophenyl Ethers

The utility of PFP esters stems directly from their unique chemical properties.

Table 1: Physical Properties of Pentafluorophenol

| Property | Value |

| CAS Number | 771-61-9[6] |

| Molecular Formula | C₆HF₅O |

| Molecular Weight | 184.06 g/mol |

| Melting Point | 34-36 °C[6] |

| Boiling Point | 143 °C[6] |

| Appearance | White to light yellow crystalline solid[6] |

The key to the reactivity of PFP esters lies in the electron-withdrawing nature of the pentafluorophenyl group. This has two major consequences:

-

Enhanced Electrophilicity: The fluorine atoms pull electron density away from the phenyl ring and, by extension, from the ester oxygen. This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by nucleophiles.

-

Excellent Leaving Group: The pentafluorophenoxide anion is a very stable and good leaving group due to the inductive effect of the fluorine atoms, which delocalizes the negative charge.

This combination of properties makes PFP esters highly efficient acylating agents that react readily with primary and secondary amines to form amide bonds. They are also known to react with other nucleophiles, such as alcohols and thiols, to form the corresponding esters and thioesters.

Diagram: Nucleophilic Acyl Substitution Mechanism

Caption: General mechanism of nucleophilic acyl substitution on a PFP ester.

IV. Applications in Research and Drug Development

The unique properties of PFP esters have led to their widespread adoption in various areas of scientific research and drug development.

A. Peptide Synthesis

PFP esters are extensively used in both solution-phase and solid-phase peptide synthesis.[2][7] Their high reactivity allows for rapid and efficient coupling of amino acids, minimizing the risk of racemization. The crystalline nature of many Fmoc-amino acid PFP esters makes them easy to handle and purify.[2] Furthermore, their stability allows for their storage for extended periods without significant degradation.

B. Bioconjugation and Drug Delivery

PFP esters are invaluable tools for the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. PFP esters can be used to attach linkers or payloads to lysine residues on the antibody surface. The stability of PFP esters to hydrolysis is a significant advantage in aqueous buffers typically used for bioconjugation reactions.[1]

Polymersomes functionalized with PFP esters have also been developed as nanosized drug delivery vehicles.[8] The activated esters on the surface of the polymersomes can be readily modified with targeting ligands or other functional molecules to enhance their therapeutic efficacy.

C. Synthesis of Small Molecule Therapeutics

PFP esters serve as important intermediates in the synthesis of various small molecule drugs. For example, they are key intermediates in the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C.[3]

D. Materials Science

The reactivity of PFP esters has been harnessed in materials science for the preparation of functionalized polymers. For instance, polymers bearing PFP ester side chains can be synthesized and subsequently modified by reaction with various amine-containing molecules to create materials with tailored properties.[2]

V. Conclusion

Pentafluorophenyl esters have firmly established themselves as a class of indispensable reagents in the modern chemical and biological sciences. Their discovery and development have provided researchers with a powerful tool for the efficient and clean formation of amide bonds, a fundamental transformation in organic synthesis and drug development. From their early applications in peptide synthesis to their current use in the sophisticated design of antibody-drug conjugates and functional materials, PFP esters continue to empower innovation. The principles of their reactivity, rooted in the strong electron-withdrawing nature of the pentafluorophenyl group, provide a clear rationale for their effectiveness. As the demand for more complex and precisely engineered molecules grows, the utility and importance of pentafluorophenyl esters are set to endure.

References

-

Scheme of the synthesis of pentafluorophenyl ester of... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Pummer, W. J., & Wall, L. A. (1966). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Research of the National Bureau of Standards. Section A, Physics and chemistry, 70A(3), 233–242. [Link]

-

Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. [Link]

-

Pentafluorophenyl esters. (2024, October 23). In Wikipedia. [Link]

-

Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. (2016). Macromolecular Rapid Communications, 37(1), 60-66. [Link]

-